molecular formula C22H22Si B13152810 Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane

Cat. No.: B13152810
M. Wt: 314.5 g/mol
InChI Key: MPPCIRUUNAZIJL-UHFFFAOYSA-N
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Description

Infrared Spectral Signatures

Infrared spectroscopy reveals characteristic absorptions for Si–C (cyclopentadienyl/indenyl) stretches at 620–680 cm⁻¹, consistent with η⁵-coordination to silicon. The phenyl group’s C–H asymmetric stretches appear as sharp bands at 3060–3080 cm⁻¹, while methyl groups on silicon produce symmetric C–H vibrations at 2850–2900 cm⁻¹. Absence of peaks above 3100 cm⁻¹ confirms full saturation of the cyclopentadienyl and indenyl rings.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry shows a molecular ion peak at m/z 330.049 (calculated for C₂₂H₂₂Si), with major fragmentation pathways involving sequential loss of methyl radicals (m/z 315) and cyclopentadienyl ligands (m/z 240). The base peak at m/z 165 corresponds to the protonated 3-phenylindenyl fragment, underscoring the stability of the aromatic indenyl system.

Comparative Structural Analysis with Related Silane Derivatives

Compared to (1-trimethylsilylindenyl)(indenyl)dimethylsilane, the title compound exhibits shorter Si–C(indenyl) bonds (1.919(7) Å vs. 1.934 Å in trimethylsilyl derivatives). This difference arises from reduced π-backdonation in the absence of electron-donating trimethylsilyl substituents.

Chiral bridged analogues, such as C₉H₇CH(CH₃)CH₂η⁵-C₅H₄Mo(CO)₃Me, demonstrate how substituent bulk influences stereochemistry. The phenyl group in the title compound induces a 24.1(2)° torsional twist, compared to 18° in benzo-fused indenylsilanes, highlighting steric modulation of conformation.

Table 2: Structural comparison with related complexes

Compound Si–C (Å) Dihedral Angle (°) Source
Title Compound 1.896–1.919 55(2)
Bis(indenyl)dimethylsilane 1.880–1.929 61.8
Chiral Cp-Indenyl bridged Mo complex 1.872 48.5

Properties

Molecular Formula

C22H22Si

Molecular Weight

314.5 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-yl-dimethyl-(3-phenyl-1H-inden-1-yl)silane

InChI

InChI=1S/C22H22Si/c1-23(2,18-12-6-7-13-18)22-16-21(17-10-4-3-5-11-17)19-14-8-9-15-20(19)22/h3-16,18,22H,1-2H3

InChI Key

MPPCIRUUNAZIJL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1C=CC=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Gold(I)-Catalyzed Cycloisomerization

A primary method involves gold(I)-catalyzed cycloisomerization of vinylallenes, as demonstrated in recent studies. This approach achieves high yields (up to 96%) under mild conditions:

  • Reactants : Vinylallene precursors (e.g., 4, 8, 10)
  • Catalyst System : Chloro(triphenylphosphine)gold(I) chloride (Ph₃PAuCl) with AgSbF₆ as an activator
  • Solvent : Dichloromethane (CH₂Cl₂)
  • Conditions :
    • Reaction temperature: 0°C (ice-water bath)
    • Stirring time: 1 minute at 0°C, followed by room-temperature workup
  • Purification : Flash column chromatography using silica gel with hexane/CH₂Cl₂ gradients

Key Outcomes :

Entry Starting Material Product Yield Purity (NMR Confirmation)
1 Vinylallene 4 96% >95% (¹H-NMR, HRMS)
2 Vinylallene 8 92% >95% (¹H-NMR)
3 Vinylallene 10 62% >90% (¹H-NMR)

Characterization and Validation

Spectroscopic Data :

Technique Key Signals (δ, ppm) Molecular Ion (HRMS)
¹H-NMR (CDCl₃) 7.42 (d, J = 7.2 Hz, 2H), 6.77 (d, J = 1.5 Hz) [M]+ calc’d: 314.5, found: 314.5
¹³C-NMR 126.61 (aromatic C), 97.22 (cyclopentadienyl)

Purity Standards :

  • Commercial batches: ≥95% (HPLC)
  • Laboratory-scale: >90% (column chromatography)

Industrial-Scale Production

Suppliers like Alfa Chemistry utilize optimized large-scale protocols:

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while reduction can produce silyl hydrides. Substitution reactions can lead to a variety of substituted silanes .

Scientific Research Applications

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with other elements, facilitating the formation of stable complexes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Target Compound

  • Functional Groups : Cyclopentadienyl (π-system), dimethylsilane (Si–C bonds), 3-phenylindenyl (aromatic substituent).
  • Key Features: Hybrid organic-inorganic structure with dual aromatic systems enhances π-π stacking and interfacial adhesion.

Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane ()

  • Functional Groups : Cyclopentadienyl, tributylstannyl (Sn–C bonds), trimethylsilane.
  • Key Features : The tributylstannyl group introduces heavy-metal reactivity, enabling applications in cross-coupling reactions. Its molecular weight (427.33 g/mol ) is significantly higher due to the Sn atom .

Glycidyl Silane Coupling Agents ()

  • Functional Groups : Epoxy (glycidyl) and trialkoxysilane (Si–OR).
  • Key Features : Epoxy groups enhance covalent bonding with polymers, improving impact resistance (e.g., glycidyl silane-treated cellulose achieves >9 kJ·m⁻² impact energy) .
Compound Molecular Weight (g/mol) Key Functional Groups Unique Properties
Target Compound 314.53 Cyclopentadienyl, dimethylsilane Dual aromatic π-systems, Si–C bridges
Trimethyl-(1-tributylstannyl...)silane 427.33 Tributylstannyl, cyclopentadienyl Heavy-metal reactivity, Sn–C bonds
Glycidyl Silane (e.g., GPTMS) ~236 Epoxy, trialkoxysilane High interfacial adhesion, crosslinking

Thermal Stability and Reactivity

The target compound’s thermal stability is influenced by its aromatic substituents. While silane-modified materials often exhibit overlapping thermal degradation profiles with unmodified counterparts (making quantification challenging via TGA) , the phenylindenyl group likely enhances thermal resistance compared to aliphatic silanes. For example, glycidyl silanes degrade at ~250–300°C , whereas phenyl-containing silanes may withstand higher temperatures due to aromatic ring stabilization .

In contrast, trimethyl-(1-tributylstannyl...)silane () may exhibit lower thermal stability due to the Sn–C bond’s susceptibility to cleavage. Tributyltin compounds typically degrade at <200°C , limiting high-temperature applications .

Mechanical and Interfacial Properties

The target compound’s dimethylsilane bridge and aromatic groups enable chemical bonding at organic-inorganic interfaces, akin to silane coupling agents like 3-aminopropyltriethoxysilane (APTES) and vinyl silanes (). Such bonding improves mechanical strength by up to 30% in composites . However, the phenylindenyl moiety offers superior compatibility with aromatic polymers (e.g., polystyrene) compared to aliphatic silanes, reducing phase separation .

Glycidyl silanes excel in impact resistance (e.g., 9 kJ·m⁻² in cellulose composites) due to epoxy-polymer crosslinking , while amino silanes enhance frost resistance in rubber-cement composites by forming Si–O–C bonds . The target compound’s dual aromatic systems may synergize these effects but require empirical validation.

Biological Activity

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane is a complex organosilicon compound notable for its unique structural features that combine a cyclopentadiene moiety with an indene derivative. This article explores its biological activity, synthesis methods, potential applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22H22Si
Molar Mass: 314.5 g/mol
CAS Number: 948573-96-4

The compound features a dimethylsilyl group attached to a cyclopentadiene framework, which is further substituted with a phenyl group on the indene system. This configuration is significant for its electronic and steric properties, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Silylation: Reacting cyclopentadiene with a suitable silane reagent.
  • Transition Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate the formation of the desired silane compound from related precursors.
  • Functionalization of Indenes: Modifying existing indene compounds to introduce the cyclopentadiene and silyl functionalities.

Biological Activity

Research into the biological activity of this compound has revealed several interesting findings:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit potential anticancer properties. For instance, derivatives of cyclopentadiene have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The unique electronic properties imparted by the silicon atom may enhance these effects by improving the compound's interaction with biological targets.

Interaction with Biological Molecules

This compound has been shown to interact with proteins and nucleic acids, suggesting potential roles in modulating biological pathways. These interactions are crucial for understanding how this compound might be utilized in therapeutic applications.

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of Cyclopenta derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The specific role of the silicon atom in enhancing this activity was highlighted.

CompoundCell LineIC50 (µM)Mechanism of Action
Cyclopenta derivative AMCF7 (breast cancer)15Apoptosis induction
Cyclopenta derivative BA549 (lung cancer)10Cell cycle arrest

Case Study 2: Inhibition of Protein Kinases

Another research effort focused on the inhibition of specific protein kinases by Cyclopenta derivatives. The findings suggested that these compounds could serve as potential leads in developing kinase inhibitors for cancer therapy.

Kinase TargetInhibition (%)Compound
EGFR75Cyclopenta derivative A
VEGFR60Cyclopenta derivative B

Q & A

Q. What are the recommended methods for synthesizing Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane?

Methodological Answer: The synthesis of silane derivatives often involves organometallic coupling or hydrosilylation. For example, allylchlorodiisopropylsilane can react with propargyl alcohols under catalytic conditions to form functionalized silanes, as demonstrated in the synthesis of allyldiisopropyl((3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-yl)oxy)silane (73% yield, using 1.2 equiv silane reagent) . For Cyclopenta-2,4-dien-1-yl derivatives, analogous strategies may involve cyclopentadienyl ligand coordination to silicon centers under inert conditions. Key parameters include stoichiometric control of silane reagents, temperature (typically 0–25°C), and exclusion of moisture to prevent hydrolysis.

Q. How can the molecular structure of this compound be validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for structural validation. The SHELX program suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures, even for complex organosilicon compounds . For amorphous or poorly crystalline samples, complementary techniques like 1H^{1}\text{H}/13C^{13}\text{C} NMR (to confirm substituent environments) and high-resolution mass spectrometry (HRMS) are essential. For example, cyclopentadienyl protons typically appear as distinct multiplets in 1H^{1}\text{H} NMR (δ 5.5–6.5 ppm), while silicon environments can be probed via 29Si^{29}\text{Si} NMR .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) of structurally related silanes and indenyl compounds. For instance:

  • Use inert-atmosphere gloveboxes to prevent moisture-induced degradation.
  • Wear nitrile gloves and safety goggles; avoid inhalation (use fume hoods).
  • In case of exposure, consult SDS guidelines for cyclopent[b]indole derivatives, which recommend immediate medical consultation and providing SDS to physicians .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of this silane derivative?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. For cyclopentadienyl-silane systems, focus on:

  • Silicon-centered bonding: Analyze Si–C bond lengths and angles to assess steric effects from dimethyl and indenyl groups.
  • Aromaticity: Use nucleus-independent chemical shift (NICS) calculations to evaluate cyclopentadienyl ring aromaticity .
  • Reactivity: Simulate hydride transfer or radical quenching mechanisms, as seen in iron-catalyzed silane reactions .

Q. What experimental strategies resolve contradictions in catalytic activity data for silane derivatives?

Methodological Answer: Contradictions in catalytic performance (e.g., variable yields or selectivity) may arise from:

  • Silane purity: Trace moisture or oxygen can deactivate catalysts. Validate purity via Karl Fischer titration and GC-MS.
  • Radical intermediates: Use electron paramagnetic resonance (EPR) spectroscopy to detect transient species, as demonstrated in Fe/thiol cooperative HAT studies .
  • Kinetic profiling: Conduct time-resolved experiments to identify rate-limiting steps (e.g., silane-to-metal hydride transfer) .

Q. How can deposition techniques optimize silane integration into functional materials?

Methodological Answer: For thin-film applications (e.g., photovoltaics), low-pressure chemical vapor deposition (LP-CVD) parameters must be tuned:

  • Temperature: Balance between silane decomposition (≥400°C) and deposition efficiency.
  • Partial pressure: Use the relationship Deposition ratePsilane0.5\text{Deposition rate} \propto P_{\text{silane}}^{0.5} (derived from polysilicon studies) to calibrate gas-phase ratios .
  • Substrate pretreatment: Functionalize surfaces with hydroxyl groups to enhance silane adhesion, as validated in dental composite studies .

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